

(1R,2R)-1,2-Cyclohexanedimethanol physical and chemical properties

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Compound of Interest

Compound Name: (1R,2R)-1,2-Cyclohexanedimethanol

Cat. No.: B1354777

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An In-Depth Technical Guide to **(1R,2R)-1,2-Cyclohexanedimethanol**: Properties, Characterization, and Applications

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol, a chiral diol, stands as a pivotal building block in modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a valuable intermediate in the production of pharmaceuticals, polymers, and specialty chemicals. This guide offers a comprehensive overview of its physical and chemical properties, detailed characterization protocols, and key applications, tailored for researchers and professionals in drug development and chemical manufacturing. With the CAS number 65376-05-8, this compound's rigid cyclohexane backbone and defined stereocenters provide a unique scaffold for creating complex molecular architectures.

Chemical Identity and Structure

The defining feature of **(1R,2R)-1,2-Cyclohexanedimethanol** is its trans configuration, with two hydroxymethyl groups positioned on the same side of the cyclohexane ring in a diaxial or diequatorial conformation, depending on the chair flip. This specific spatial arrangement is crucial for its application in stereoselective synthesis.

- IUPAC Name: [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol

- Synonyms: (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, (R,R)-trans-1,2-Bis-hydroxymethyl-cyclohexane
- Molecular Formula: C₈H₁₆O₂
- Molecular Weight: 144.21 g/mol
- CAS Number: 65376-05-8
- PubChem CID: 85902
- InChI Key: XDODWINGEHBYRT-YUMQZZPRSA-N

Caption: 2D structure of **(1R,2R)-1,2-Cyclohexanedimethanol**.

Physical and Chemical Properties

The physical properties of **(1R,2R)-1,2-Cyclohexanedimethanol** are summarized below. These properties are critical for its handling, storage, and application in various reaction conditions.

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder or solid	
Melting Point	63 - 67 °C	
Boiling Point	270 °C (at 760 mmHg); 113 °C (at 0.2 mmHg)	
Density	~1.004 g/cm ³	
Solubility	Soluble in water and most organic solvents; slightly soluble in Chloroform and Methanol.	
Optical Rotation	[α] _{20/D} = +16° to +20° (c=1 in toluene)	
Flash Point	129 °C	
pKa	14.75 ± 0.10 (Predicted)	

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of **(1R,2R)-1,2-Cyclohexanedimethanol**. While actual spectra should be acquired experimentally, the expected features are as follows:

- ¹H NMR Spectroscopy:** The proton NMR spectrum would exhibit complex signals for the cyclohexane ring protons, typically in the 1.0-2.5 ppm range. The protons of the two hydroxymethyl groups (-CH₂OH) would likely appear as multiplets around 3.4-3.8 ppm. The hydroxyl protons (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.
- ¹³C NMR Spectroscopy:** Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four distinct signals: one for the two equivalent hydroxymethyl carbons (around 65-70 ppm) and three for the pairs of equivalent carbons in the cyclohexane ring (typically in the 20-45 ppm range).

- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a prominent broad absorption band in the region of 3200-3600 cm^{-1} , corresponding to the O-H stretching vibration of the alcohol groups. C-H stretching vibrations from the cyclohexane ring and methylene groups would appear around 2850-3000 cm^{-1} . A C-O stretching band is expected around 1050 cm^{-1} .
- **Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak (M^+) at $m/z = 144$. Key fragmentation patterns would likely involve the loss of water ($M-18$), a hydroxymethyl group ($M-31$), or combinations thereof.

Reactivity and Synthetic Applications

The chemical behavior of **(1R,2R)-1,2-Cyclohexanedimethanol** is dominated by its two primary alcohol functional groups. This bifunctionality allows it to serve as a versatile precursor in numerous transformations.

- **As a Chiral Ligand:** The diol can be readily converted into chiral ligands, such as phosphines (e.g., by reaction with chlorodiphenylphosphine), which are valuable in asymmetric catalysis.
- **In Polymer Chemistry:** It serves as a monomer for the synthesis of polyesters and polyurethanes. The incorporation of this rigid, chiral diol can enhance the thermal stability, mechanical strength, and weather resistance of the resulting polymers.
- **Pharmaceutical Intermediate:** A significant application is its role as a key intermediate in the synthesis of the antipsychotic drug Lurasidone.
- **Derivatization:** The hydroxyl groups can undergo standard alcohol reactions, including esterification, etherification, and oxidation to form the corresponding dialdehyde or dicarboxylic acid. For instance, it can undergo a coupling reaction with aromatic sulfonyl chlorides.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for purifying **(1R,2R)-1,2-Cyclohexanedimethanol**, assuming minor impurities that are less soluble at lower temperatures.

Objective: To obtain high-purity crystalline **(1R,2R)-1,2-Cyclohexanedimethanol**.

Materials:

- Crude **(1R,2R)-1,2-Cyclohexanedimethanol**
- Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)
- Erlenmeyer flask
- Hot plate with stirring capability
- Buchner funnel and filter paper
- Vacuum flask
- Ice bath

Procedure:

- **Solvent Selection:** Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexanes is often a good starting point.
- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) while stirring until the solid just dissolves.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
- **Crystallization:** Slowly add a less polar solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.
- **Cooling:** Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration using a Buchner funnel.

- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical sample like **(1R,2R)-1,2-Cyclohexanedimethanol**.

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